5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
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Overview
Description
5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and a thione group at the 2nd position of the imidazo[4,5-b]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and bromine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents at the 5th position.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: It serves as a probe to study enzyme interactions and biological pathways.
Material Science: It is used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
- 5-Methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
- 5-Phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Uniqueness
5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C6H4BrN3S |
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Molecular Weight |
230.09 g/mol |
IUPAC Name |
5-bromo-1,3-dihydroimidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C6H4BrN3S/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11) |
InChI Key |
LOFFWGBTRROMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=S)N2)Br |
Origin of Product |
United States |
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